Comprehensive Technical Guide: Methyl 5-bromobenzo[b]thiophene-3-carboxylate
Comprehensive Technical Guide: Methyl 5-bromobenzo[b]thiophene-3-carboxylate
As a Senior Application Scientist, I have structured this technical guide to provide not just the procedural steps, but the fundamental chemical causality driving the synthesis and application of Methyl 5-bromobenzo[b]thiophene-3-carboxylate. This document is designed for researchers and drug development professionals who require authoritative grounding in the handling, synthesis, and mechanistic utility of this critical halogenated heterocyclic scaffold.
Executive Summary & Core Identity
Methyl 5-bromobenzo[b]thiophene-3-carboxylate is an advanced organic building block characterized by a fused bicyclic system containing a thiophene ring. The presence of both an electron-withdrawing methyl ester and a reactive bromine atom makes it an exceptionally versatile intermediate for synthesizing complex pharmaceutical active ingredients (APIs) and organic electronic materials.
Data Presentation: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
| CAS Registry Number | 7312-25-6 |
| Molecular Formula | C10H7BrO2S |
| Molecular Weight | 271.13 g/mol |
| SMILES | COC(=O)c1c2cc(Br)ccc2sc1 |
| Mass of Molecular Ion | 270 / 272 (Isotopic doublet)[1] |
Structural & Electronic Properties
The benzo[b]thiophene core provides a rigid, planar aromatic system capable of strong
The structural reactivity is dictated by a "push-pull" electronic environment:
-
The Sulfur Atom (Position 1): Donates electron density into the ring system via resonance.
-
The Methyl Ester (Position 3): Acts as a strong electron-withdrawing group, stabilizing negative charge and directing electrophilic aromatic substitution to specific nodes.
-
The Bromine Substituent (Position 5): The highly polarized and relatively weak C-Br bond serves as a critical synthetic handle. It is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon framework[3].
Synthetic Methodologies & Causality
Route A: Classical Step-Down Synthesis (Industrial Scalability)
Synthesizing the C3-carboxylate directly is challenging due to regioselectivity issues. Therefore, an indirect step-down approach is preferred[4].
-
Friedel-Crafts Acylation: 5-bromobenzo[b]thiophene is reacted with acetyl chloride and
. Causality: Acylation occurs regioselectively at the C3 position due to the electronic direction of the sulfur atom, yielding 3-acetyl-5-bromobenzo[b]thiophene[4]. -
Haloform Oxidation: The methyl ketone is selectively cleaved using sodium hypochlorite (
) to yield 5-bromobenzo[b]thiophene-3-carboxylic acid. Causality: This reaction is chosen because it avoids the over-oxidation of the thiophene sulfur to a sulfoxide or sulfone, which frequently occurs with stronger oxidants like [4]. -
Steglich-Type Esterification: The carboxylic acid is converted to the methyl ester using EDCI and DMAP in methanol. Causality: This mild coupling method is selected over harsh Fischer esterification (
/reflux) to prevent side reactions and drive the reaction to completion at room temperature[3].
Route B: Advanced Catalytic Oxidative Cyclization
For advanced atom-economical synthesis, Palladium Iodide (
Mechanistic Pathways
Fig 1. Stepwise synthesis of Methyl 5-bromobenzo[b]thiophene-3-carboxylate via Friedel-Crafts.
Experimental Protocols: Self-Validating Systems
Protocol: Synthesis via EDCI/DMAP Coupling
This protocol is a self-validating system; the reaction progress is visually and analytically traceable, and the workup exploits specific pKa differences to isolate the product with high purity[3].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-Dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.) in anhydrous Dichloromethane (DCM)[3].
-
Activation: Stir the mixture at room temperature for 5 minutes under a nitrogen atmosphere.
-
Causality: This pre-activation forms the highly reactive O-acylisourea intermediate.
-
-
Esterification: Add anhydrous methanol (excess) dropwise via syringe. Stir the reaction at room temperature for 8 hours. Monitor reaction progress via TLC-MS.
-
Causality: The DMAP acts as an acyl transfer catalyst, forming an acylpyridinium intermediate that is rapidly attacked by methanol[3].
-
-
Quenching & Extraction: Upon completion, evaporate the DCM under reduced pressure. Add dilute hydrochloric acid (1M, 50 mL) and extract the aqueous phase using Ethyl Acetate (EtOAc).
-
Causality: The HCl protonates the DMAP and urea byproducts, rendering them water-soluble and effectively partitioning them away from the organic product[3].
-
-
Washing: Wash the organic phase with 25 mL of saturated NaCl (brine), dry over anhydrous
, and filter.-
Causality: Brine breaks any emulsions and pulls residual water from the organic layer, ensuring a dry crude product.
-
-
Purification: Concentrate the solvent to obtain the crude product. Purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc = 99:1) to obtain the pure methyl ester as a solid[3].
Applications in Drug Development
Methyl 5-bromobenzo[b]thiophene-3-carboxylate is a privileged scaffold in medicinal chemistry, utilized to target specific biological pathways:
-
RhoA/ROCK Pathway Inhibitors (Oncology): The 5-bromo group serves as an ideal handle for Suzuki cross-coupling with aryl boronic acids. Subsequent oxidation of the sulfur atom to a 1,1-dioxide yields potent inhibitors of the RhoA/ROCK pathway. These derivatives are critical in regulating the actin cytoskeleton and suppressing cancer cell migration and apoptosis evasion[3].
-
Prostaglandin D2 Receptor Antagonists (Immunology): Derivatives of this scaffold are utilized to synthesize potent antagonists for the PGD2 receptor. The carboxylate is often converted into complex amide linkages, offering therapeutic avenues for systemic mastocytosis, asthma, and allergic rhinitis[5].
Fig 2. Application of the scaffold in synthesizing RhoA/ROCK pathway inhibitors for oncology.
References
1.[1] METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE(7312-25-6) MS spectrum, ChemicalBook. 1 2.[3] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway, PMC / NIH. 3 3.[6] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions, ACS Publications. 6 4.[2] CAS 4923-87-9: 5-Bromobenzo[b]thiophene, CymitQuimica. 2 5.[5] Synthesis and Biological Activity of Various Derivatives of a Novel Class of Potent, Selective, and Orally Active Prostaglandin D2 Receptor Antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives, ACS Publications. 5 6.[4] EP1528060A1 - Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives, Google Patents. 4
Sources
- 1. METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE(7312-25-6) MS [m.chemicalbook.com]
- 2. CAS 4923-87-9: 5-Bromobenzo[b]thiophene | CymitQuimica [cymitquimica.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1528060A1 - Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
